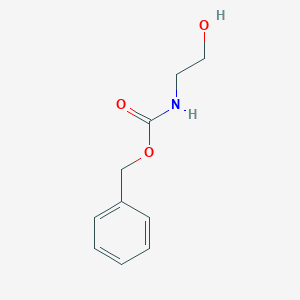

Benzyl N-(2-hydroxyethyl)carbamate

Overview

Description

Benzyl N-(2-hydroxyethyl)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety with a hydroxyethyl substituent. This compound is synthesized via a substitution reaction between N-(Benzyloxycarbonyloxy) succinimide and 3-Amino-1-propanol, as demonstrated in first-principles studies that highlight its reaction selectivity influenced by three-body structural stability . It serves as a critical precursor for biomolecules, particularly in the synthesis of protective antibodies and bioceramic materials . Its structure combines hydrophilicity (hydroxyethyl group) and hydrophobicity (benzyl group), making it versatile in organic and polymer chemistry.

Preparation Methods

Benzyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-aminoethanol . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 195.22 g/mol

- Structure : The compound features a benzyl group attached to a carbamate functional group, linked to a 2-hydroxyethyl moiety.

Synthesis of Primary Amines

Benzyl N-(2-hydroxyethyl)carbamate serves as a protected form of ammonia in the synthesis of primary amines. This application is crucial in organic synthesis, where the selective formation of amines is often required.

The compound acts as an intermediate in the synthesis of various biologically active compounds. Notably, derivatives of this compound have been explored for their potential antibacterial properties against Gram-positive bacteria, indicating its relevance in medicinal chemistry.

Medicinal Chemistry

This compound has been investigated for its role in synthesizing alkynylaryladenines, which act as A2A adenosine receptor agonists. These agonists are significant in modulating metabolic processes, particularly hepatic glucose production, making this compound relevant for diabetes research .

Industrial Applications

In industry, it is utilized in developing advanced materials such as UV-absorbing monomers. Its chemical stability and reactivity make it suitable for creating polymers and coatings with enhanced performance characteristics.

Case Study 1: Antibacterial Activity

Researchers investigated the antibacterial efficacy of derivatives derived from this compound against various strains of Gram-positive bacteria. The study demonstrated significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: A2A Adenosine Receptor Agonists

In a study focused on metabolic regulation, alkynylaryladenines synthesized from this compound were shown to effectively modulate hepatic glucose production. This finding highlights the compound's relevance in metabolic disease research .

Mechanism of Action

The mechanism of action of Benzyl N-(2-hydroxyethyl)carbamate involves its interaction with molecular targets during the synthesis of primary amines. The benzyl group acts as a protecting group, which can be removed under specific conditions to yield the desired amine product. This process often involves the use of Lewis acids to cleave the benzyl group.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of Benzyl N-(2-hydroxyethyl)carbamate, comparing their molecular properties, substituents, and applications:

Structural and Functional Differences

- Hydrophilicity : The hydroxyethyl group in this compound enhances water solubility compared to bromoethyl (lipophilic) or allyl (hydrophobic) analogs .

- Reactivity :

- The bromoethyl derivative () is reactive in nucleophilic substitutions, making it suitable for alkylation reactions.

- The allyl group in enables radical-mediated polymerization or thiol-ene click chemistry.

- The hydroxyphenethyl group () introduces aromaticity and hydrogen-bonding capacity, useful in drug design.

Polymer Chemistry

Biological Activity

Benzyl N-(2-hydroxyethyl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 195.22 g/mol. The structure features a benzyl group attached to a carbamate functional group, which is linked to a 2-hydroxyethyl moiety. This configuration allows for diverse reactivity and potential applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, such as cathepsin S, which is involved in various pathological processes including cancer and inflammation.

- Receptor Modulation : It acts as an agonist for A2A adenosine receptors, which play critical roles in modulating hepatic glucose production and have implications for metabolic disorders .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although further research is needed to fully elucidate this aspect.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

- Medicinal Chemistry Studies : Research demonstrated that this compound serves as an intermediate in synthesizing alkynylaryladenines, which are potent A2A receptor agonists. These derivatives have been linked to improved metabolic outcomes in preclinical models.

- Biochemical Applications : In biochemical assays, this compound was utilized to synthesize functionalized N-arylaminoethyl amides that exhibited effective inhibition of cathepsin S. This inhibition is significant due to cathepsin S's role in tumor progression and inflammation.

- Catalytic Applications : The compound has also been explored in catalysis, specifically in Au(I)-catalyzed intramolecular hydroamination reactions, leading to the formation of piperidine derivatives. These reactions highlight its versatility as a chemical building block.

Data Table: Summary of Biological Activities

Toxicological Profile

While this compound shows promising biological activities, it is essential to consider its safety profile. Reports indicate that the compound may act as an irritant; thus, appropriate handling and safety measures should be observed during laboratory work .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl N-(2-hydroxyethyl)carbamate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation between benzyl chloroformate and ethanolamine derivatives. A key step involves controlling stoichiometry and pH to minimize side reactions (e.g., over-alkylation). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity . For oxidation-sensitive intermediates, ruthenium tetraoxide-mediated oxidation (in situ generation using RuCl₃/NaIO₄/CeCl₃·7H₂O) is effective for introducing hydroxyl groups .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL provides bond parameters (e.g., C–O bond lengths: ~1.366–1.396 Å; O–H···N hydrogen bonds: ~2.8–3.06 Å) . ORTEP-III visualizes thermal ellipsoids and validates geometric constraints.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Despite limited hazard data (GHS classification: "No known hazards" ), standard precautions include:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles, thermal parameters) be resolved during refinement?

- Methodological Answer : Discrepancies arise from disordered solvent molecules or twinning. Strategies include:

- Twinning Analysis : Use PLATON to detect twinning laws and refine using TWIN/BASF commands in SHELXL .

- Hydrogen Bonding : Validate O–H···N interactions (e.g., 2.8–3.06 Å) against geometric restraints .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms using riding models .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The carbamate’s electrophilicity is influenced by:

- Steric Effects : Bulky benzyl groups reduce accessibility to the carbamate carbonyl.

- Electronic Effects : Electron-withdrawing substituents on the benzyl ring enhance carbonyl activation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways. Kinetic studies (e.g., NMR monitoring at 298 K) quantify rate constants .

Q. How can computational methods complement experimental data for predicting spectroscopic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict IR vibrational modes (e.g., C=O stretch: ~1700–1750 cm⁻¹) .

- NMR Prediction : Use GIAO (Gauge-Independent Atomic Orbital) methods for ¹H/¹³C chemical shifts. Discrepancies >0.5 ppm indicate conformational flexibility .

Q. Key Research Challenges

Properties

IUPAC Name |

benzyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGINAGERRNGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299690 | |

| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77987-49-6 | |

| Record name | 77987-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.